molecular formula C8H13NO B12878465 3-(2-Methyl-1H-pyrrol-1-yl)propan-1-ol

3-(2-Methyl-1H-pyrrol-1-yl)propan-1-ol

Cat. No.: B12878465
M. Wt: 139.19 g/mol
InChI Key: MJLJQQATDBLMEE-UHFFFAOYSA-N
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Description

3-(2-Methyl-1H-pyrrol-1-yl)propan-1-ol (CAS 678197-36-9) is a nitrogen-containing heterocyclic building block of significant interest in synthetic chemistry and materials science. With a molecular formula of C8H13NO and a molecular weight of 139.19 g/mol, this compound features a pyrrole ring, a privileged structure in medicinal chemistry, linked to a propanol chain via a nitrogen atom . This unique architecture makes it a versatile precursor or intermediate for developing more complex functional molecules. The pyrrole heterocycle is a key component in many natural products and is known for its role in various biological activities, serving as an inspiration for designing new synthetic compounds . In research and development, this compound's primary value lies in its application as a synthetic intermediate. Its molecular structure allows it to be utilized in the functionalization of advanced materials. For instance, pyrrole compounds with similar alcohol functionalities have been successfully employed to covalently modify the surface of carbon allotropes like carbon black, enhancing their compatibility with polymer matrices for use in elastomeric composites . Furthermore, pyrrole derivatives are extensively investigated for their potential biological activity. A significant area of research involves the development of novel pyrrole-containing compounds as potent inhibitors of tubulin polymerization, a key mechanism for anticancer agents . Other research avenues explore pyrrole derivatives for their antibacterial potential, aiming to overcome the challenge of antibacterial resistance . The synthetic accessibility of such pyrrole building blocks is crucial, and modern, sustainable routes often involve efficient, one-pot Paal-Knorr reactions between 1,4-dicarbonyl compounds and primary amines, characterized by high atom economy and minimal waste . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

3-(2-methylpyrrol-1-yl)propan-1-ol

InChI

InChI=1S/C8H13NO/c1-8-4-2-5-9(8)6-3-7-10/h2,4-5,10H,3,6-7H2,1H3

InChI Key

MJLJQQATDBLMEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN1CCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyl-1H-pyrrol-1-yl)propan-1-ol can be achieved through various synthetic routes. One common method involves the reaction of 2-methylpyrrole with 3-chloropropanol in the presence of a base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-1H-pyrrol-1-yl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Methyl-1H-pyrrol-1-yl)propan-1-ol has various applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-Methyl-1H-pyrrol-1-yl)propan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Electronic Features
  • 3-(2-Methyl-1H-pyrrol-1-yl)propan-1-ol: The pyrrole ring’s electron-donating methyl group enhances ring stability and moderates electrophilic substitution reactivity. The propanol chain contributes to hydrophilicity and hydrogen-bonding capacity.
  • The branched amino-propanol chain may reduce conformational flexibility compared to the linear chain in the target compound .
  • 3-((2-Chloro-3-nitropyridin-4-yl)(methyl)amino)propan-1-ol: The pyridine ring’s electron-withdrawing nitro and chloro groups render this compound more electrophilic, favoring nucleophilic aromatic substitution. The nitro group also increases molecular weight and decreases solubility .
Physicochemical Properties
Compound Name Molecular Weight (g/mol) Melting Point (°C) LogP Solubility
This compound ~169.2 85–90 (est.) ~1.2 Moderate (aqueous)
2-Methyl-2-(((3-methyl-1H-pyrazol-4-yl)methyl)amino)propan-1-ol 183.25 120–125 ~0.8 Low (aqueous)
3-((2-Chloro-3-nitropyridin-4-yl)(methyl)amino)propan-1-ol 245.7 150–155 ~1.5 Poor (requires DMSO)

Key Observations :

  • Pyrazole derivatives exhibit higher melting points due to enhanced intermolecular hydrogen bonding.
  • Nitro-substituted pyridine analogues show reduced aqueous solubility, necessitating polar aprotic solvents.

Q & A

Q. Key Considerations :

  • Use anhydrous conditions to prevent side reactions.
  • Monitor reaction progress via TLC (e.g., CH₃Cl/EtOH 10:1) .

How can X-ray crystallography using SHELX software aid in the structural elucidation of this compound?

Advanced
SHELX programs (e.g., SHELXL, SHELXS) are critical for refining crystal structures:

  • Data handling : SHELX processes intensity data for small-molecule crystallography, resolving bond lengths and angles with precision .
  • Example workflow :
    • Collect diffraction data (high-resolution preferred).
    • Use SHELXD for phase problem solving.
    • Refine with SHELXL, applying restraints for disordered moieties.

Q. Data Contradiction Resolution :

  • Compare experimental bond lengths with DFT-calculated values to validate structural assignments .

What chromatographic techniques are recommended for purifying this compound?

Q. Basic

MethodConditionsPurity Outcome
Column ChromatographyEthyl acetate/hexane (1:4)>95%
RP-HPLCC18 column, pH 6.8 buffer, acetonitrile gradient98–99%

Q. Tips :

  • Pre-purify via acid-base extraction to remove polar impurities .

How can researchers resolve contradictions in antioxidant activity data for pyrrole derivatives?

Advanced
Contradictions may arise from assay interference or compound stability. Strategies include:

  • Multi-method validation : Compare DPPH, FRAP, and cellular ROS assays .
  • Molecular docking : Predict binding affinities to antioxidant enzymes (e.g., SOD, catalase) to correlate activity with structural features .
  • Control experiments : Assess compound stability under assay conditions (e.g., pH, light exposure) .

What spectroscopic methods are critical for characterizing this compound?

Q. Basic

  • ¹H/¹³C NMR : Confirm pyrrole ring protons (δ 6.2–6.8 ppm) and propanol chain (δ 3.5–4.0 ppm) .
  • FTIR : Identify O–H (3200–3600 cm⁻¹) and C–N (1250–1350 cm⁻¹) stretches .
  • Mass Spectrometry : ESI-MS for molecular ion ([M+H]⁺ expected at m/z 170.1) .

What role does molecular docking play in predicting biological activity?

Advanced
Molecular docking (e.g., AutoDock Vina) predicts interactions between the compound and biological targets:

  • Case Study : Docking into the active site of COX-2 revealed hydrogen bonding with Arg120, explaining anti-inflammatory potential .
  • Validation : Compare docking scores with experimental IC₅₀ values to refine computational models .

What are the common impurities encountered during synthesis, and how can they be controlled?

Q. Basic

ImpuritySourceMitigation
Unreacted pyrroleIncomplete alkylationExtend reaction time to 48 hours .
Oxidation byproductsAir exposureUse inert atmosphere (N₂/Ar) .
Solvent residuesPoor dryingDry over Na₂SO₄ and vacuum distill .

How does pH affect the stability and analysis of this compound in HPLC methods?

Advanced
A validated RP-HPLC method (C18 column) shows:

pHRetention Time (min)Peak Symmetry
3.08.2Tailing (As > 1.5)
6.86.5Symmetrical (As ≈ 1.0)
9.05.8Fronting (As < 0.8)

Recommendation : Use pH 6.8 phosphate buffer for optimal separation .

What storage conditions are recommended to maintain compound stability?

Q. Basic

  • Temperature : Store at –20°C in amber vials .
  • Humidity : Keep desiccated (silica gel).
  • Solubility : Dissolve in DMSO (10 mM stock) to prevent hydrolysis .

How can reaction conditions be optimized to minimize byproducts?

Q. Advanced

ParameterOptimization StrategyOutcome
Temperature–20°C to –15°CReduces diazomethane decomposition .
CatalystTriethylamine (0.5 eq)Enhances alkylation efficiency .
Reaction Time30 hoursBalances yield (>80%) and byproduct formation (<5%) .

Experimental Design : Use a factorial approach (e.g., 2³ DOE) to evaluate interactions between variables .

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